
3-Hydroxy-5-sulfo-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8KO6S+. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups attached to the naphthalene ring. This compound is known for its applications in the synthesis of dyes and pigments, making it a valuable chemical in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-sulfo-2-naphthoic acid is typically synthesized through the sulfonation of 3-hydroxy-2-naphthoic acid. The process involves the introduction of a sulfonic acid group into the naphthalene ring. This can be achieved by reacting 3-hydroxy-2-naphthoic acid with sulfuric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 3-hydroxy-2-naphthoic acid is treated with sulfuric acid. The reaction mixture is then neutralized with a base, such as potassium hydroxide, to yield the potassium salt of the compound. The product is purified through crystallization and filtration processes to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-5-sulfo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like diazonium salts and halogens.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Azo dyes and other substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-sulfo-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of azo dyes and pigments.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-5-sulfo-2-naphthoic acid primarily involves its ability to participate in electrophilic substitution reactions. The sulfonic acid group enhances the compound’s reactivity towards electrophiles, facilitating the formation of various derivatives. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interactions with other molecules .
Comparación Con Compuestos Similares
3-Hydroxy-2-naphthoic acid: Lacks the sulfonic acid group, making it less reactive in electrophilic substitution reactions.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with different substitution patterns, leading to different reactivity and applications.
3-Hydroxy-4-sulfo-2-naphthoic acid: Similar structure but with different positioning of the sulfonic acid group, affecting its chemical properties and applications.
Uniqueness: 3-Hydroxy-5-sulfo-2-naphthoic acid is unique due to the specific positioning of the hydroxyl and sulfonic acid groups, which enhances its reactivity and makes it particularly valuable in the synthesis of dyes and pigments. Its ability to undergo a wide range of chemical reactions further adds to its versatility and importance in various fields .
Propiedades
Número CAS |
86-64-6 |
|---|---|
Fórmula molecular |
C11H8O6S |
Peso molecular |
268.24 g/mol |
Nombre IUPAC |
3-hydroxy-5-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-5-7-6(4-8(9)11(13)14)2-1-3-10(7)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
Clave InChI |
WKOROMVLBVSPRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2C(=C1)S(=O)(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)

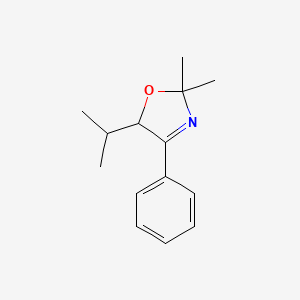

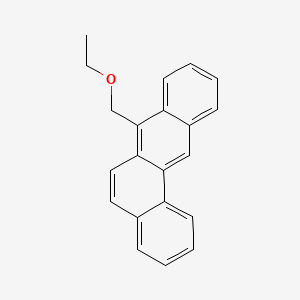
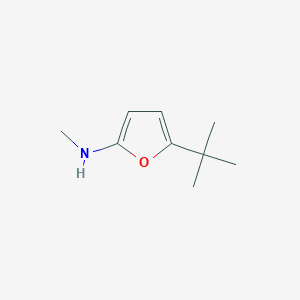
![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)
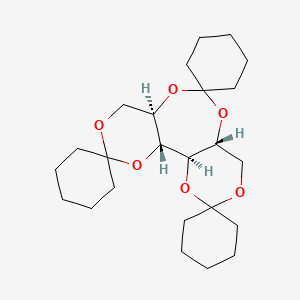
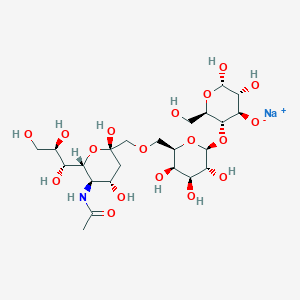
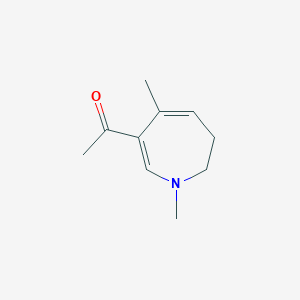
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
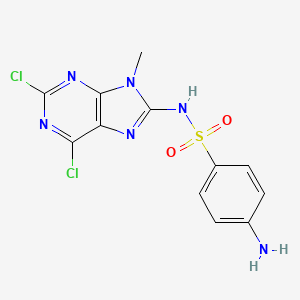
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)
![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
